1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZSVFQOHBMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Substrate : 2-thiophenecarboxaldehyde.
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Chlorinating agent : Gaseous chlorine ().
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Temperature : Maintained between -10°C and 30°C to prevent side reactions.
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Reaction time : 1–20 hours, depending on the scale and desired conversion rate.
The reaction proceeds via electrophilic aromatic substitution, where the aldehyde group directs chlorine to the 5-position of the thiophene ring. The intermediate 5-chloro-2-thiophenecarboxaldehyde is obtained in high purity () and used directly in the next step without isolation.
Industrial Considerations
Large-scale production requires robust temperature control and efficient gas dispersion systems to ensure uniform chlorination. Solvent-free conditions or the use of inert solvents like dichloromethane () are preferred to minimize waste.
Reductive Amination of 5-Chloro-2-Thiophenecarboxaldehyde
The chlorinated aldehyde undergoes reductive amination with ethylamine () to form the primary amine.
Reaction Mechanism
Reductive amination involves two steps:
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Condensation : The aldehyde reacts with ethylamine to form an imine intermediate.
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Reduction : The imine is reduced to the corresponding amine using a reducing agent.
Key Parameters
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Reducing agents : Sodium cyanoborohydride () or hydrogen gas () with a palladium catalyst ().
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Solvent : Ethanol () or methanol () for homogeneous reaction conditions.
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Temperature : Room temperature (25°C) for ; 50–60°C under pressure (1–3 atm) for catalytic hydrogenation.
The choice of reducing agent impacts yield and selectivity. For example, offers mild conditions and compatibility with protic solvents, while catalytic hydrogenation is advantageous for large-scale operations due to easier product isolation.
Yield Optimization
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Stoichiometry : A 1:1 molar ratio of aldehyde to ethylamine ensures complete conversion.
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pH control : Maintained at 6–7 using acetic acid () to stabilize the imine intermediate.
Typical yields range from 75% to 85%, with purity exceeding 90% after recrystallization.
Hydrochloride Salt Formation
The final step involves converting the free base amine into its hydrochloride salt for improved stability and solubility.
Procedure
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Reagent : Concentrated hydrochloric acid () or gaseous .
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Solvent : Ethanol or diethyl ether () for precipitation.
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Conditions : Slow addition of to a cooled (0–5°C) amine solution to prevent exothermic side reactions.
The product precipitates as a white crystalline solid, which is filtered, washed with cold solvent, and dried under vacuum.
Purity and Characterization
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Melting point : 180–185°C (decomposition).
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Purity : (HPLC).
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Spectroscopic data :
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IR : at 3300 cm, at 750 cm.
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: δ 7.45 (d, 1H, thiophene), δ 3.10 (q, 2H, ).
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Comparative Analysis of Synthetic Routes
While the described method is widely adopted, alternative routes have been explored:
Friedel-Crafts Acylation
Grignard Reaction
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Substrate : 5-chloro-2-bromothiophene.
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Reagent : Magnesium () and carbon dioxide ().
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Challenges : Sensitivity to moisture and limited scalability.
The one-pot chlorination-reductive amination approach remains superior due to its cost-effectiveness and operational simplicity.
Industrial-Scale Production
For commercial manufacturing, the following optimizations are critical:
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amines, thiols, depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is utilized in several research fields:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing enzymes or pathways related to thiophene metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to freebase amines. For example, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is readily soluble in polar solvents like water and methanol, whereas the benzofuran analogue () may exhibit lower solubility due to its larger aromatic system .
- Stability: Chlorothiophene derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic environments.
Commercial and Practical Considerations
- Availability : The compound is available from suppliers like Synthonix and ECHEMI, with prices ranging from $60/100 mg to $280/g .
- Regulatory Status : Safety data sheets (SDS) are often proprietary, but hydrochloride salts are generally classified as irritants, requiring standard handling precautions .
Biological Activity
1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a compound with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory research. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is characterized by its thiophene ring structure, which contributes to its biological activity. The presence of a chlorine atom at the 5-position enhances its interaction with biological targets. The hydrochloride salt form improves solubility, facilitating its use in various biological assays.
The compound's mechanism of action involves interactions with specific enzymes and receptors, influencing various biochemical pathways. Notably, it has been shown to:
- Inhibit inflammatory pathways : By modulating the activity of cyclooxygenase enzymes, it may reduce the production of pro-inflammatory mediators.
- Antimicrobial effects : It exhibits effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in vitro and in vivo. In animal models, it has been shown to significantly reduce edema and inflammatory markers.
Case Study : In a study involving induced paw edema in rats, administration of the compound resulted in a reduction of swelling by up to 50% compared to control groups.
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent. One notable study investigated its effects on inflammatory bowel disease (IBD), demonstrating that it could reduce colonic inflammation and improve mucosal healing in animal models. The findings suggest that the compound may act through modulation of cytokine release and inhibition of leukocyte infiltration into inflamed tissues.
Q & A
Basic Question: What are the optimal synthetic routes for 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride, and how can purity be maximized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the thiophene ring and amine group. Key steps include:
- Halogenation: Introducing the chlorine substituent at the 5-position of the thiophene ring using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .
- Amine Formation: Reacting the chlorinated thiophene intermediate with ethylamine derivatives, followed by HCl treatment to form the hydrochloride salt, enhancing solubility and stability .
- Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity. Monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures removal of byproducts .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data (bond length anomalies) often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:
- Dynamic NMR Studies: Variable-temperature NMR (VT-NMR) to probe conformational exchange in solution .
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectra .
- High-Resolution Crystallography: Using SHELXL (via Olex2 interface) to refine structures against high-resolution data (e.g., synchrotron sources) .
Basic Question: What analytical techniques are critical for characterizing 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 identifies key signals: thiophene protons (δ 6.8–7.2 ppm), amine protons (δ 2.5–3.5 ppm), and methyl group (δ 1.2–1.5 ppm) .
- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 192.6 (C₆H₇ClNS⁺) .
- Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages within ±0.3% .
Advanced Question: How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 5-chloro group on the thiophene ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric and electronic effects require optimization:
- Catalytic Systems: Pd(dba)₂/XPhos for aryl boronic acid coupling (yield: 60–80%) .
- Solvent Effects: DMF enhances stability of palladium intermediates compared to THF .
- Kinetic Studies: In situ IR spectroscopy tracks reaction progress, revealing rate-limiting oxidative addition steps .
Basic Question: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate samples in buffers (pH 1–13) at 25°C for 24h. Monitor degradation via HPLC. Hydrolysis occurs >pH 10 due to amine deprotonation .
- Thermal Stability: Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C. Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .
Advanced Question: What strategies validate the compound’s biological activity in receptor-binding assays?
Methodological Answer:
- Radioligand Displacement: Use ³H-labeled serotonin (5-HT₃ receptor) or dopamine D₂ ligands. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Molecular Docking: AutoDock Vina simulates binding poses with homology-modeled receptors. Chlorine’s electron-withdrawing effect enhances π-π stacking with aromatic residues .
- Functional Assays: Calcium flux assays (FLIPR) in HEK293 cells expressing target receptors quantify efficacy (EC₅₀) and potency .
Basic Question: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair Screening: Ethanol/water (7:3 v/v) yields needle-like crystals. For larger crystals, slow evaporation at 4°C over 72h is preferred .
- Crystallization Additives: 1% acetic acid reduces aggregation, improving crystal quality for X-ray studies .
Advanced Question: How to analyze conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
Conflicting SAR data (e.g., increased potency but reduced solubility) require multivariate analysis:
- QSAR Modeling: Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values. Chlorine’s lipophilicity improves membrane permeability but reduces aqueous solubility .
- Statistical Validation: Principal Component Analysis (PCA) identifies outliers in biological datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
